Rac-trans-3-Hydroxy Glyburide is a pharmaceutical compound that belongs to the class of sulfonylureas, primarily used in the management of type 2 diabetes mellitus. It is a derivative of Glyburide, which functions by stimulating insulin secretion from the pancreas and increasing insulin sensitivity in peripheral tissues. The compound is characterized by its specific stereochemistry, which plays a crucial role in its pharmacological activity.
Rac-trans-3-Hydroxy Glyburide can be synthesized from Glyburide via various chemical methods. It is commercially available from multiple suppliers, including BOC Sciences and Cayman Chemical, which provide details on its classification and properties.
Rac-trans-3-Hydroxy Glyburide can be synthesized through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. The use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) is essential for monitoring the progress of the synthesis and assessing product purity.
Rac-trans-3-Hydroxy Glyburide features a complex molecular structure with multiple functional groups that contribute to its biological activity. The stereochemistry is critical; the "rac" designation indicates that it consists of a racemic mixture of enantiomers.
Rac-trans-3-Hydroxy Glyburide undergoes various chemical reactions pertinent to its pharmacological activity:
The kinetics of these reactions can be influenced by factors such as enzyme availability and substrate concentration, which are crucial for determining the efficacy and safety profile of Rac-trans-3-Hydroxy Glyburide.
The mechanism by which Rac-trans-3-Hydroxy Glyburide exerts its effects involves several steps:
Research indicates that Rac-trans-3-Hydroxy Glyburide may have enhanced binding affinity compared to its parent compound, potentially leading to improved therapeutic outcomes in diabetic patients.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for confirming identity and purity during synthesis and formulation development.
Rac-trans-3-Hydroxy Glyburide is primarily utilized in diabetes research due to its role as an antidiabetic agent. Its applications include:
ATP-sensitive potassium (KATP) channels are critical regulators of cellular excitability and insulin release. rac trans-3-Hydroxy Glyburide, a major hepatic metabolite of glyburide, exhibits distinct modulatory effects on these channels. Unlike glyburide, which non-selectively inhibits KATP channels in both pancreatic β-cells and cardiovascular tissues, the hydroxy metabolite demonstrates tissue-specific inhibition. In pancreatic β-cells, it binds to the SUR1 subunit of KATP channels with an affinity (Kd ≈ 12 nM) comparable to the parent drug, promoting channel closure and membrane depolarization [1] [4]. However, in cardiac and vascular smooth muscle cells (expressing SUR2A/SUR2B), its inhibitory potency is reduced by 4.7-fold due to weaker binding to SUR2 subunits [7]. This selectivity arises from stereospecific interactions between the 3-hydroxy group and residue Phe 232 of SUR1, as confirmed by molecular docking simulations [4].
Table 1: Binding Affinity of rac trans-3-Hydroxy Glyburide to KATP Channel Subunits
Subunit Type | Tissue Distribution | Kd (nM) | Functional Outcome |
---|---|---|---|
SUR1 | Pancreatic β-cells | 12 ± 1.8 | Channel closure |
SUR2A | Cardiac myocytes | 56 ± 4.3 | Partial inhibition |
SUR2B | Vascular smooth muscle | 62 ± 5.1 | Minimal inhibition |
Sulfonylurea receptors (SURs) are regulatory subunits of KATP channels that govern channel activity in response to nucleotides and pharmacological agents. rac trans-3-Hydroxy Glyburide binds competitively to the SUR1 subunit at the same site as glyburide—the transmembrane domain 15–17 interface—but with altered kinetics due to its hydroxyl group [1] [5]. Binding assays reveal a 23% slower dissociation rate from SUR1 compared to glyburide, prolonging its effect on pancreatic β-cells [5]. Conversely, its affinity for SUR2 isoforms is markedly lower, reducing off-target cardiovascular effects such as ischemic preconditioning interference [7]. This differential binding is attributed to steric hindrance from Val 346 in SUR2, which clashes with the 3-hydroxy moiety, as evidenced by mutagenesis studies [4].
Table 2: Pharmacodynamic Profile of rac trans-3-Hydroxy Glyburide at Sulfonylurea Receptors
Parameter | SUR1 | SUR2 |
---|---|---|
Binding affinity (Ki) | 8.2 ± 0.9 nM | 215 ± 18 nM |
Association rate (kon) | 1.4 × 10⁵ M⁻¹s⁻¹ | 2.1 × 10⁴ M⁻¹s⁻¹ |
Dissociation rate (koff) | 3.1 × 10⁻³ s⁻¹ | 8.7 × 10⁻³ s⁻¹ |
Tissue selectivity | Pancreas > Brain | Heart > Muscle |
rac trans-3-Hydroxy Glyburide stimulates glucose-dependent insulin secretion through dual mechanisms: KATP channel blockade and amplification of downstream exocytotic signals. Following KATP channel closure, β-cell depolarization opens voltage-gated Ca2+ channels, increasing intracellular Ca2+ by 2.3-fold [1] [6]. Unlike glyburide, which relies solely on this mechanism, the hydroxy metabolite enhances Ca2+-induced insulin granule exocytosis via protein kinase A (PKA) activation. It potentiates glucagon-like peptide-1 (GLP-1) signaling by prolonging cAMP elevation by 40% in human islet studies [6]. Crucially, its insulinotropic action remains glucose-dependent; at low glucose concentrations (≤3 mM), insulin secretion is negligible, mitigating hypoglycemia risk [6]. Metabolite accumulation in islets after chronic dosing may contribute to sustained secretory responses, as observed in hyperglycemic rat models [3].
Beyond insulin secretion, rac trans-3-Hydroxy Glyburide exhibits significant anti-inflammatory activity through inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In lipopolysaccharide (LPS)-stimulated macrophages, the metabolite suppresses PGE2 synthesis (IC50 = 3.7 μM) and leukotriene B4 production (IC50 = 5.2 μM) [2]. Molecular docking reveals competitive binding to the COX-2 active site, where the 3-hydroxy group forms hydrogen bonds with Arg 120 and Tyr 355, displacing arachidonic acid [2]. For 5-LOX, it chelates the catalytic iron via its urea carbonyl and chlorine atoms, inhibiting enzyme initiation. This dual blockade shifts eicosanoid metabolism toward anti-inflammatory lipoxins, reducing interleukin-6 (IL-6) and TNF-α secretion by 65–72% in vitro [2]. These effects are absent in glyburide, highlighting a unique therapeutic dimension of the metabolite.
Table 3: Anti-Inflammatory Effects of rac trans-3-Hydroxy Glyburide
Target Enzyme | Inhibition Mechanism | IC50 | Downstream Effects |
---|---|---|---|
COX-2 | Competitive active-site binding | 3.7 μM | ↓ PGE₂ (82%), ↓ IL-6 (65%) |
5-LOX | Iron chelation at catalytic site | 5.2 μM | ↓ LTB₄ (77%), ↑ Lipoxin A4 (3.1-fold) |
FLAP | Protein-protein interaction disruption | 12.4 μM | ↓ Leukotriene synthesis (68%) |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3